![molecular formula C7H6N4O2 B2530530 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1715119-46-2](/img/structure/B2530530.png)
3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a derivative of the [1,2,4]triazolo[4,3-a]pyridine family, a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The specific substitution pattern of a methyl group and a nitro group on the triazolopyridine core suggests unique chemical and physical properties that could be leveraged in various chemical reactions and biological interactions.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield a variety of 3-substituted analogues . Another method for synthesizing tri
Scientific Research Applications
Acylation and Synthesis of Derivatives
The compound 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine and its derivatives can be synthesized through various chemical reactions. One such method involves the acylation of heteroaromatic amines, leading to the formation of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. This process involves cyanoacetylation reactions of amines and subsequent cyclization of the formed cyanoacetamides. Microwave irradiation conditions and the use of zeolites as catalysts are integral to these synthesis processes (Ibrahim et al., 2011).
Transformation and Reduction
Another study explored the transformation of specific pyridine derivatives, which unexpectedly yielded 4-nitro-1,2,3-triazolo[4,5-c]pyridine 2-oxide. This compound, upon reduction with iron in acetic acid, produced 4-amino-1,2,3-triazolo[4,5-c]pyridine (Yutilov & Smolyar, 2004).
Biological Activities and Applications
Antibacterial Agents
The oxidation of certain pyridyl and quinylhydrazones yielded derivatives of 1,2,4-triazolo[4,3-a]pyridines and 1,2,4-triazolo[4,3-a]quinolines, which showcased significant antibacterial activity. One compound, in particular, demonstrated higher antibacterial activity than some commercial antibiotics against Salmonella typhi, indicating its potential as a robust antibacterial agent (Sadana et al., 2003).
Density Functional Theory (DFT) Study and Molecular Structure
DFT studies have been utilized to understand the regioselectivity of ring closure in certain triazolo[4,3-a]pyridine derivatives. These studies help in accurately predicting chemical shift values and aiding in the assignment of the final structure, which is crucial for developing novel compounds with specific characteristics (Mozafari et al., 2016).
Neuroblastoma Differentiation Activity
Certain synthesized triazoles demonstrated promising anticancer activity by inducing differentiation in neuroblastoma cancer cells. This finding is significant due to the urgent need for novel differentiation agents for neuroblastoma therapy, showcasing the potential therapeutic applications of these compounds (Aksenov et al., 2020).
Structural Analysis and Synthon Formation
Vibrational Dynamics and Molecular Structure
Research involving density functional theory (DFT) has been conducted to determine the molecular structure, vibrational energy levels, and potential energy distribution of certain triazolo[4,5-b]pyridine derivatives. The role of hydrogen bond formation in the stabilization of the structure of these compounds was discussed, with the substitution place of the methyl group at the pyridine ring influencing the proton position of the NH group at the triazole unit (Lorenc et al., 2007).
Supramolecular Synthon Formation
The unique electronic and intermolecular interactional characteristics of certain substituents in triazolopyridine derivatives exert distinct influences on their crystal structures. This leads to the formation of diverse supramolecular synthons, which are critical for understanding the pharmaceutical development and application in crystal engineering of these compounds (Chai et al., 2019).
Future Directions
The future directions for the study of 1,2,4-triazolo[4,3-a]pyridine derivatives could involve further exploration of their potential biological activities and the development of new synthetic methodologies . This could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
properties
IUPAC Name |
3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-8-9-7-3-2-6(11(12)13)4-10(5)7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIZRSFAUCUKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
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